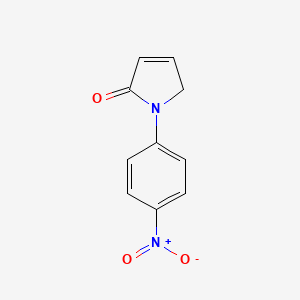

1-(4-Nitrophenyl)-1,5-Dihydro-2H-pyrrol-2-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is an organic compound characterized by a pyrrolidone ring substituted with a nitrophenyl group at the 1-position

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: Evaluated for its antimicrobial and antiviral properties, making it a candidate for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been studied for their interactions with various biological targets .

Mode of Action

It’s known that the nitrophenyl group can undergo catalytic reduction . This process involves the interaction of the nitrophenyl group with reducing agents, leading to changes in the compound’s structure .

Biochemical Pathways

The catalytic reduction of nitrophenols, a group to which this compound belongs, is a well-studied reaction . This reaction is often used to assess the activity of nanostructured materials .

Pharmacokinetics

Compounds with similar structures have been studied for their pharmacokinetic properties .

Result of Action

It’s known that nitrophenyl compounds can undergo catalytic reduction, which may result in changes to the compound’s structure and potentially its biological activity .

Action Environment

The catalytic reduction of nitrophenols, a group to which this compound belongs, is known to be influenced by the presence of various reducing agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of 4-nitrobenzaldehyde with a suitable pyrrolidone precursor under controlled conditions. One common method includes the use of a solvent such as 1,4-dioxane, where the reaction mixture is precipitated by pouring into aqueous hydrochloric acid, yielding the crude product in high yield .

Industrial Production Methods: Industrial production methods for this compound often involve catalytic reduction processes. For example, the reduction of 4-nitrophenyl compounds in the presence of reducing agents and nanomaterials has been explored as an efficient and eco-friendly approach .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

Solvents: 1,4-dioxane, acetonitrile.

Catalysts: Nanomaterials, palladium on carbon.

Major Products:

Vergleich Mit ähnlichen Verbindungen

1-(4-Nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds such as:

4-Nitrophenyl Derivatives: Compounds like 4-nitrophenyl acetate and 4-nitrophenyl azide share similar nitro group chemistry but differ in their core structures and applications.

Pyrrolidone Derivatives: Compounds with different substituents on the pyrrolidone ring exhibit varied chemical and biological properties.

Uniqueness: The unique combination of the nitrophenyl group and the pyrrolidone ring in 1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .

Biologische Aktivität

1-(4-Nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a compound belonging to the pyrrole family, characterized by its unique structural features and diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and antioxidant properties, supported by data tables and case studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of selected derivatives against MRSA and other resistant strains:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 1-(4-Nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one | 8 | MRSA |

| Compound 38 | 8 | MRSA |

| Compound 38 | 4 | MRSE |

| Linezolid-resistant MRSA | 8-16 | MRSA |

These results indicate that the compound and its derivatives exhibit significant antibacterial activity, particularly against resistant strains, making them promising candidates for further development in antibiotic therapies .

Anticancer Activity

The anticancer properties of pyrrole derivatives have also been extensively studied. Research indicates that certain derivatives of 1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can induce apoptosis in cancer cells.

The mechanism through which these compounds exert their anticancer effects involves the activation of apoptotic pathways. For example, in vitro studies demonstrated that exposure to certain concentrations led to significant apoptosis in breast cancer cells:

- Compound A : Induced apoptosis in over 60% of treated cells.

- Compound B : Showed partial antagonism of estrogen receptor-mediated transcription.

Case Study: Antitumoral Effects

A study evaluated the effects of a highly functionalized derivative on ER-positive breast cancer cells. It was found to inhibit estrogen-mediated transcription and block cell cycle progression effectively. The findings are summarized below:

| Compound | Effect on Cell Cycle | Apoptosis Induction (%) |

|---|---|---|

| Compound A | Blocked G0/G1 phase | 65 |

| Compound B | Increased sub-G1 population | 70 |

This evidence supports the potential application of these compounds in developing targeted cancer therapies .

Antioxidant Activity

In addition to their antibacterial and anticancer properties, derivatives of 1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one have shown promising antioxidant activity.

Evaluation of Antioxidant Properties

Studies have employed various assays to evaluate the antioxidant capacity of these compounds. The following table presents findings from radical scavenging activity tests:

| Compound | IC50 (μM) | Assay Type |

|---|---|---|

| Compound A | 15.3 | DPPH Scavenging |

| Compound B | 12.7 | ABTS Scavenging |

These results indicate that these compounds can effectively scavenge free radicals, suggesting their potential use in preventing oxidative stress-related diseases .

Eigenschaften

IUPAC Name |

1-(4-nitrophenyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-10-2-1-7-11(10)8-3-5-9(6-4-8)12(14)15/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXDJONTGXWGBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.